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molecular formula C14H19NO3S B8390913 1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}azetidine

1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}azetidine

Cat. No. B8390913
M. Wt: 281.37 g/mol
InChI Key: MDPRCZLYVCMHCH-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

Preparation according to Example 25: [7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate (0.020 g, 0.0504 mmol), azetidine (0.2 ml), ACN (3 ml). MS m/z (rel. intensity, 70 eV) 281 (M+, 3), 131 (6), 77 (5), 71 (5), 70 (bp).
Name
[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:22][CH2:21][C:20]3[C:15](=[CH:16][C:17]([S:23]([CH3:26])(=[O:25])=[O:24])=[CH:18][CH:19]=3)[O:14]2)(=O)=O)=CC=1.[NH:27]1[CH2:30][CH2:29][CH2:28]1>C(#N)C>[CH3:26][S:23]([C:17]1[CH:16]=[C:15]2[C:20]([CH2:21][CH2:22][CH:13]([CH2:12][N:27]3[CH2:30][CH2:29][CH2:28]3)[O:14]2)=[CH:19][CH:18]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.02 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC2=CC(=CC=C2CC1)S(=O)(=O)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1CCC1
Step Three
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C2CCC(OC2=C1)CN1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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